(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
Description
Historical Development of Acrylonitrile-Furan-Piperidine Hybrid Compounds
The evolution of acrylonitrile-furan-piperidine hybrids traces back to early 21st-century efforts to combine nitrogen-containing heterocycles with reactive unsaturated nitriles. Initial work focused on simple furan-acrylonitrile adducts, but the incorporation of piperidine rings emerged as a strategy to enhance metabolic stability and target affinity. A pivotal advancement occurred with the development of gold(I)-catalyzed oxidative amination, enabling the stereocontrolled synthesis of piperidine derivatives from non-activated alkenes. This methodology laid the groundwork for complex hybrids like (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile, where regioselective diamination techniques ensure proper spatial orientation of substituents.
Recent innovations include palladium-catalyzed enantioselective approaches using pyridine-oxazoline ligands, which achieve >90% enantiomeric excess in related systems. The compound's specific 2-chlorophenyl substitution pattern reflects ongoing optimization efforts to balance lipophilicity and electronic effects for enhanced bioactivity.
Significance in Medicinal Chemistry Research
This hybrid compound occupies a critical niche in drug discovery due to three synergistic structural features:
Table 1: Key Pharmacophoric Elements and Their Roles
In adenosine A~2A~ receptor studies, analogous piperidine-containing thiazolopyrimidines demonstrate nanomolar binding affinities (K~i~ = 8.62–18.3 nM), suggesting potential neurological applications. The furan moiety's electronegative oxygen atom may facilitate hydrogen-bonding interactions comparable to those observed in furonaphthoquinone antibiotics.
Key Structural Classifications and Pharmacophore Integration
The compound belongs to three overlapping structural classes:
- Spirocyclic acrylonitriles : The Z-configuration creates a pseudo-spiro arrangement between the furan and piperidine rings, reducing conformational flexibility while maintaining synthetic accessibility via memory-of-chirality (MOC) approaches.
- Chlorinated heterobiaryls : The 2-chlorophenyl group induces torsional effects that prevent π-system coplanarity, potentially reducing off-target interactions.
- N-acylpiperidines : The carbonyl group at the piperidine nitrogen enables both hydrogen-bond donation and acceptance, a feature critical for blood-brain barrier penetration in CNS-targeted agents.
Figure 1: Pharmacophore Mapping
- Hydrophobic domain : 2-Chlorophenyl group (ClogP contribution: +2.1)
- H-bond acceptor : Furan oxygen (pK~a~ ≈ -2.3)
- Cationic center : Piperidine nitrogen (protonated at physiological pH)
This unique combination enables simultaneous interaction with multiple binding pockets, as evidenced by molecular docking studies of related compounds showing <1 Å RMSD in adenosine receptor models.
Current Research Landscape and Knowledge Gaps
Recent investigations have focused on three primary areas:
Table 2: Research Frontiers and Unresolved Questions
Critical knowledge gaps include:
- Mechanistic details of the Z/E isomerization under physiological conditions
- Comprehensive ADMET profiling beyond preliminary solubility measurements
- Exploration of piperidine N-substitution effects on target selectivity
Properties
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-7-3-2-6-16(17)18-9-8-15(24-18)12-14(13-21)19(23)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXCVSAGCDAFK-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Substitution with chlorophenyl group: The furan ring can be functionalized with a chlorophenyl group using electrophilic aromatic substitution.
Introduction of the acrylonitrile group: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction.
Attachment of the piperidine-1-carbonyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylonitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant pharmacological properties, making it a candidate for further development in medicinal chemistry. Its structure suggests potential interactions with biological targets, particularly in the treatment of neurological disorders and cancer.
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile may inhibit cancer cell proliferation. For instance, derivatives of furan and acrylonitrile are known to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties through structural modifications and biological evaluations .
Neuroprotective Effects
Research has shown that certain piperidine derivatives possess neuroprotective effects by modulating calcium ion homeostasis and oxidative stress pathways. This aligns with the potential application of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Biologically Active Molecules
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for generating complex molecular architectures.
Multicomponent Reactions
Multicomponent reactions involving this compound can lead to the formation of diverse libraries of biologically active molecules. For example, MCRs can facilitate the synthesis of piperidine-based derivatives that have shown promise as acetylcholinesterase inhibitors, which are critical for treating cognitive disorders .
Mechanism of Action
The mechanism of action of (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Theoretical values based on structural analysis; †Calculated using isotopic mass data.
Key Observations:
The dichlorophenyl analogue (E-configuration) shows higher molecular mass and altered steric effects, possibly reducing binding efficiency compared to Z-isomers . Replacement of furan with thiophene (as in and ) introduces sulfur’s polarizability, which could modulate electronic properties and protein interactions .
Stereochemical Impact: The Z-configuration in acrylonitriles is often associated with improved binding to protease active sites due to optimal spatial alignment of electrophilic groups (e.g., cyano and carbonyl) .
Thiophene-containing analogues (e.g., ) exhibit activity against ABCG2 and ABCB1 transporters, indicating divergent therapeutic applications compared to furan-based compounds .
Physicochemical Properties
- Solubility: The piperidine-carbonyl group may enhance solubility in polar solvents compared to non-polar substituents (e.g., biphenyl groups in ) .
Biological Activity
The compound (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.79 g/mol. The structure features a furan ring, a piperidine moiety, and a nitrile group, which are essential for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, such as chlorine, enhances cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 1.61 | A-431 (human epidermoid) |
| Compound B | 1.98 | Jurkat (leukemia) |
| Compound C | 10.0 | U251 (glioblastoma) |
Anticonvulsant Activity
In addition to antitumor properties, related compounds have shown anticonvulsant activity. For example, certain thiazole derivatives demonstrated significant protection against seizures in animal models.
Case Study: Anticonvulsant Efficacy
A study conducted on thiazole-integrated compounds reported an effective dose (ED50) of 18.4 mg/kg for one analogue, showcasing the potential for developing anticonvulsant agents based on similar structural frameworks.
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets:
- Inhibition of Protein Kinases : The compound may inhibit key kinases involved in cell proliferation.
- Induction of Apoptosis : It has been suggested that this compound can induce apoptosis in cancer cells through mitochondrial pathways.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Pharmacological Evaluations
Pharmacological evaluations demonstrate that this compound exhibits moderate toxicity with a therapeutic index that warrants further investigation.
Table 2: Toxicity Profile
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | 170.2 |
| Safety Margin | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
